molecular formula C10H9N3O B1609514 4-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde CAS No. 859850-94-5

4-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde

Cat. No.: B1609514
CAS No.: 859850-94-5
M. Wt: 187.2 g/mol
InChI Key: XEPIORKIFKJATD-UHFFFAOYSA-N
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Description

4-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde is an organic compound featuring a benzaldehyde moiety substituted with a 1H-1,2,4-triazol-1-ylmethyl group

Mechanism of Action

Target of Action

The primary targets of 4-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde are MCF-7 and HCT-116 cancer cell lines . These cell lines are often used in research as models for breast cancer (MCF-7) and colon cancer (HCT-116).

Mode of Action

The compound interacts with its targets by inhibiting their proliferation. It achieves this through the induction of apoptosis , a process of programmed cell death . This leads to a reduction in the number of cancer cells, thereby inhibiting the growth of the cancer.

Result of Action

The compound exhibits potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM . This means that it can inhibit 50% of the cellular activity at these concentrations. Notably, some of the most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin . This suggests that the compound might have a selective action on cancer cells, sparing normal cells to a certain extent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde typically involves the reaction of benzaldehyde with 1H-1,2,4-triazole under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the triazole, followed by nucleophilic substitution with benzyl chloride to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid.

    Reduction: 4-(1H-1,2,4-triazol-1-ylmethyl)benzyl alcohol.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid
  • 4-(1H-1,2,4-triazol-1-yl)benzaldehyde
  • 4-(1H-1,2,4-triazol-1-yl)phenol

Uniqueness

4-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its triazole ring is a versatile moiety that can engage in various interactions, making it a valuable scaffold in drug design and materials science .

Properties

IUPAC Name

4-(1,2,4-triazol-1-ylmethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c14-6-10-3-1-9(2-4-10)5-13-8-11-7-12-13/h1-4,6-8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPIORKIFKJATD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428220
Record name 4-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859850-94-5
Record name 4-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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